5-(3,4,5-Trimethoxyphenyl)-1,3-oxazole-4-carboxamide
Description
Properties
CAS No. |
89205-15-2 |
|---|---|
Molecular Formula |
C13H14N2O5 |
Molecular Weight |
278.26 g/mol |
IUPAC Name |
5-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C13H14N2O5/c1-17-8-4-7(5-9(18-2)12(8)19-3)11-10(13(14)16)15-6-20-11/h4-6H,1-3H3,(H2,14,16) |
InChI Key |
WXMOUEQTJQUMMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(N=CO2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Cyclization of Oxazolone Precursors
A common approach starts with the preparation of an oxazolone intermediate bearing the 3,4,5-trimethoxybenzylidene moiety. For example, a reported method involves the condensation of 3,4,5-trimethoxybenzaldehyde with 2-(3,4-dimethoxybenzamido)acetic acid in the presence of sodium acetate and acetic anhydride at 80 °C for 2 hours to yield the oxazolone intermediate (compound 1 ) in moderate yield (~54%).
| Reagents | Conditions | Yield (%) | Product Description |
|---|---|---|---|
| 3,4,5-Trimethoxybenzaldehyde, 2-(3,4-dimethoxybenzamido)acetic acid, sodium acetate, acetic anhydride | 80 °C, 2 h | 54.3 | (Z)-2-(3,4-Dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazol-5(4H)-one (1) |
This oxazolone intermediate serves as a versatile platform for further transformations.
Ring-Opening and Ester Formation
The oxazolone intermediate can undergo ring-opening reactions in refluxing methanol or ethanol with triethylamine as a base catalyst to form methyl or ethyl ester derivatives (compounds 2a and 2b ).
| Starting Material | Alcohol Used | Catalyst | Temperature | Time | Product | Yield (%) |
|---|---|---|---|---|---|---|
| Oxazolone (1) | Methanol | Triethylamine | Reflux | 4-5 h | Methyl ester (2a) | Not specified |
| Oxazolone (1) | Ethanol | Triethylamine | Reflux | 4-5 h | Ethyl ester (2b) | Not specified |
Preparation of Carboxamide Derivatives
The carboxamide group at the 4-position of the oxazole ring is introduced by reacting the oxazolone intermediate with various amines under reflux in glacial acetic acid, often in the presence of sodium acetate. This leads to the formation of diamide derivatives (compounds 4a –4c ).
| Starting Material | Amine Used | Solvent | Conditions | Product Type | Yield (%) |
|---|---|---|---|---|---|
| Oxazolone (1) | Aromatic amines (e.g., m-toluidine, p-aminophenol, p-anisidine) | Glacial acetic acid | Reflux, 1-2 h | N-(3-Aryl-3-oxo-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl)-3,4-dimethoxybenzamides | Not specified |
Amide Formation via Coupling Reactions
An alternative method involves direct amide bond formation between carboxylic acid derivatives and amines using coupling reagents such as EDCI.HCl and catalysts like DMAP in anhydrous dichloromethane under nitrogen atmosphere. This method was described in a patent for the preparation of related ethanamide derivatives with yields up to 76%.
- Mix 3,4,5-trimethoxyphenylacetate, 3,4-dimethoxy-1-aminoacetyl phenyl hydrobromide, DMAP, and anhydrous dichloromethane.
- Cool to 0 °C under nitrogen.
- Add EDCI.HCl and stir for 30 minutes, then warm to room temperature and stir for 24 hours.
- Work-up involves washing with hydrochloric acid, sodium bicarbonate, and saline, drying, solvent removal, and recrystallization.
| Reagents | Conditions | Yield (%) | Product Description |
|---|---|---|---|
| 3,4,5-Trimethoxyphenylacetate, 3,4-dimethoxy-1-aminoacetyl phenyl hydrobromide, DMAP, EDCI.HCl | 0 °C to RT, 24 h, N2 atmosphere | 76 | N-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-2-(3,4,5-trimethoxyphenyl) ethanamide |
This method is noted for its simplicity, convenience, and high yield.
Research Findings and Analytical Data
Purification and Characterization
- Purification is commonly achieved by column chromatography or recrystallization from ethanol/water or dichloromethane/ethyl acetate mixtures.
- Melting points for intermediates and final products range typically between 140–197 °C depending on the derivative.
- Characterization includes ^1H NMR, MS (ESI), and elemental analysis confirming the expected structures and purity.
Reaction Yields and Efficiency
| Step | Yield (%) | Notes |
|---|---|---|
| Oxazolone intermediate (1) | ~54 | Moderate yield, key intermediate |
| Ester derivatives (2a, 2b) | Not specified | Efficient ring-opening reaction |
| Diamide derivatives (4a–4c) | Not specified | Formed via amine substitution |
| Amide coupling (patent method) | 76 | High yield, scalable, mild conditions |
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
5-(3,4,5-Trimethoxyphenyl)oxazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into other functional groups.
Substitution: The trimethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce new substituents on the trimethoxyphenyl ring .
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of 5-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxamide. This compound has been evaluated against various cancer cell lines, demonstrating significant inhibitory effects.
Case Studies and Findings:
- Inhibition of Tumor Growth: A study evaluated the compound's efficacy against several human cancer cell lines. Results indicated that it exhibited potent activity with IC50 values in the low micromolar range, comparable to established chemotherapeutics .
- Mechanism of Action: The compound appears to induce apoptosis in cancer cells through the activation of specific pathways involved in programmed cell death. This has been demonstrated through various assays measuring cell viability and apoptosis markers .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 0.0047 |
| A549 (Lung) | 0.0035 |
| Colo-205 (Colon) | 0.0030 |
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
Findings:
- Broad-Spectrum Activity: The compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. It demonstrated significant inhibition zones comparable to standard antibiotics like ampicillin .
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| S. aureus | 21 |
| E. coli | 20 |
Antioxidant Properties
In addition to its anticancer and antimicrobial activities, this compound exhibits antioxidant properties that are crucial for protecting cells from oxidative stress.
Research Insights:
Mechanism of Action
The mechanism of action of 5-(3,4,5-Trimethoxyphenyl)oxazole-4-carboxamide involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. For example, it may inhibit tubulin polymerization, leading to anti-cancer effects, or interact with enzymes involved in inflammatory pathways .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Herbicidal Activity: Comparison with Heterocyclic Analogs
In a 2012 study, 5-(3,4,5-Trimethoxyphenyl)-1,3-oxazole-4-carboxamide was evaluated alongside analogs with varying substituents (R and R1 groups). Key findings include:
- Weak activity against barnyard grass (Echinochloa crus-galli): Highlighting selectivity differences based on plant species .
Comparison with Other Heterocycles:
- 1,3,4-Oxadiazole derivatives (e.g., 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole) demonstrated superior antifungal activity against Gibberella zeae and Botrytis cinerea, suggesting that the sulfonyl group enhances antifungal potency compared to the carboxamide in the oxazole analog .
- Thiadiazole analogs from the same study showed similar trends, indicating that sulfur-containing heterocycles may improve bioactivity in certain contexts .
Anticancer Activity: Comparison with Tubulin-Targeting Agents
The 3,4,5-trimethoxyphenyl group is a hallmark of tubulin polymerization inhibitors like CA-3. However, structural differences between this compound and CA-4 analogs influence activity:
- Combretastatin A-4 (CA-4): A stilbene derivative with potent antivascular effects (IC50 = 3.5 µM for tubulin polymerization inhibition). Its poor water solubility led to prodrug development (e.g., phosphate salts) .
- 1,2,3-Triazole analogs (e.g., compounds 15 and 16 from ): These derivatives, bearing the 3,4,5-trimethoxyphenyl group, showed IC50 values of 5.2 µM and 4.5 µM for tubulin inhibition, respectively. While less potent than CA-4, their triazole core may improve metabolic stability .
- 1,3-Oxazole vs.
Anti-Inflammatory and Enzymatic Inhibition
- The isoxazole ring’s electronic properties may enhance enzyme binding compared to 1,3-oxazole derivatives .
Drug-Likeness and Physicochemical Properties
- Lipinski’s Rule Compliance: N-(Substituted phenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine analogs (e.g., compounds 4a-f) adhered to Lipinski’s “rule of five,” suggesting favorable oral bioavailability. The oxazole-carboxamide analog likely shares similar properties due to its low molecular weight (<500 Da) and moderate logP .
- Solubility Challenges: Unlike CA-4 prodrugs (e.g., sodium phosphate salts), the carboxamide group in the target compound may offer inherent solubility advantages, though direct comparisons are lacking .
Biological Activity
5-(3,4,5-Trimethoxyphenyl)-1,3-oxazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and immunomodulation. This article delves into the compound's mechanisms of action, biological effects, and relevant case studies that highlight its therapeutic potential.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| CAS No. | 89205-17-4 |
| Molecular Formula | C16H20N2O5 |
| Molecular Weight | 320.34 g/mol |
| IUPAC Name | N-Isopropyl-5-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxamide |
| InChI Key | MGSHHKHRCAUIDA-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Tubulin Inhibition : The compound inhibits tubulin polymerization, which is crucial for microtubule formation in cells. This disruption leads to cell cycle arrest and apoptosis in cancer cells .
- Histone Deacetylase (HDAC) Activity : It also shows inhibitory effects on HDACs, which play a significant role in regulating gene expression associated with cancer progression .
- Reactive Oxygen Species (ROS) Generation : The compound induces ROS production in cancer cells, triggering apoptosis and potentially overcoming chemoresistance .
Anticancer Properties
Several studies have demonstrated the anticancer potential of this compound:
-
In Vitro Studies : The compound was tested against various cancer cell lines including melanoma (518A2), colon carcinoma (HCT-116), and breast adenocarcinoma (MCF-7). It exhibited significant dose-dependent growth inhibition with IC50 values ranging from low nanomolar concentrations .
Cell Line IC50 (µM) 518A2 Melanoma <0.01 HCT-116 Colon Carcinoma 0.56 MCF-7 Breast Adenocarcinoma 1.0 - Mechanistic Insights : In studies involving flow cytometry, treatment with the compound led to increased apoptosis markers such as caspase activation and nuclear condensation in treated cells compared to controls .
Immunomodulatory Effects
In addition to its anticancer properties, the compound has been studied for its immunomodulatory effects:
- Immune Response Regulation : Research indicated that similar oxazole derivatives can modulate immune func
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
